A-49816 (CAS 78235-72-0): 2.6-Fold Superior Saluretic Potency Versus Furosemide in Healthy Volunteers
In a direct head-to-head clinical study in healthy male volunteers, A-49816 demonstrated significantly higher saluretic potency than furosemide on a weight basis [1]. Specifically, the analysis of cumulative sodium excretion over 8 hours post-dose established that A-49816 was 2.6 times more potent as a saluretic agent compared to furosemide . This indicates that a lower mass of A-49816 is required to achieve the same natriuretic effect, a critical parameter for dose-response studies and in vivo formulation design.
| Evidence Dimension | Relative Saluretic Potency (Weight Basis) |
|---|---|
| Target Compound Data | Reference potency set to 1.0 (base) |
| Comparator Or Baseline | Furosemide: 0.385 relative potency |
| Quantified Difference | A-49816 is 2.6-fold more potent |
| Conditions | Single oral dose in 36 healthy male volunteers; 8-hour cumulative sodium excretion measured. |
Why This Matters
This 2.6-fold potency differential directly informs dose selection in experimental models, enabling more accurate cross-study comparisons and reducing the compound mass required per experiment.
- [1] Luther RR, Ringham GL, Steinberg FJ, Patterson KJ, Rollins DE, Tolman KG. Comparison of A-49816, a new high-ceiling diuretic, and furosemide in normal volunteers. Adv Ther. 1987;4(4):161-172. View Source
